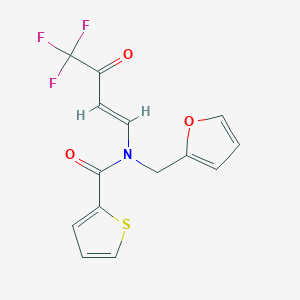

N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide

Description

This compound is a thiophene-2-carboxamide derivative featuring dual substituents: a 2-furylmethyl group and a 4,4,4-trifluoro-3-oxobut-1-enyl moiety. The thiophene core is substituted at the 2-position with a carboxamide group, which is further modified by the N-linked substituents.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO3S/c15-14(16,17)12(19)5-6-18(9-10-3-1-7-21-10)13(20)11-4-2-8-22-11/h1-8H,9H2/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQBZPOZGFNLDV-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN(C=CC(=O)C(F)(F)F)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)CN(/C=C/C(=O)C(F)(F)F)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One possible route could be:

Formation of the thiophene-2-carboxamide: This can be achieved by reacting thiophene-2-carboxylic acid with an amine under dehydrating conditions.

Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using a furan derivative.

Addition of the trifluoromethyl group: This step can be performed using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and pathways. The compound can participate in various chemical reactions such as oxidation, reduction, and substitution reactions .

Biology

The biological applications of this compound are promising. Preliminary studies suggest that it may interact with biological targets such as enzymes or receptors due to its structural features. For instance, the trifluoromethyl group could enhance binding affinity and specificity towards certain biological molecules.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Its unique configuration may lead to the development of new drugs targeting specific diseases. The exploration of its bioactivity could yield lead compounds for further drug development .

Industrial Applications

In industrial settings, N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide could be utilized in the development of new materials such as polymers or coatings with specific properties. Its fluorinated structure may impart unique physical characteristics beneficial for material science applications .

Case Study 1: Synthesis of Novel Compounds

A recent study demonstrated the utility of N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide in synthesizing novel compounds with enhanced biological activity. Researchers synthesized derivatives of this compound and evaluated their interactions with specific enzyme targets. The results indicated improved binding affinities compared to non-fluorinated analogs.

Case Study 2: Anticancer Activity

Another study investigated the anticancer properties of this compound in vitro. The results showed that it exhibited cytotoxic activity against various cancer cell lines. Further research is needed to elucidate the mechanism of action and potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its trifluoro-3-oxobut-1-enyl group, which introduces both electron-withdrawing (CF₃) and ketone functionalities. This contrasts with other thiophene carboxamides in the literature:

Key Observations :

- The trifluoro group in the target compound may enhance metabolic stability compared to nitro (NO₂) groups, which are prone to reduction in biological systems .

- The furylmethyl substituent introduces a heteroaromatic system distinct from the phenyl/thiazole rings in other analogs.

Mechanistic Insights :

- Nitrothiophene derivatives exhibit antibacterial activity via nitro group reduction, generating reactive intermediates that disrupt bacterial metabolism .

Biological Activity

N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide is a synthetic organic compound characterized by its unique structural features, including a thiophene ring, a furan moiety, and a trifluoromethyl group. These components suggest potential biological activity that merits investigation. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide is , with a molecular weight of approximately 329.29 g/mol. The compound's structure allows for interactions with various biological targets due to the presence of functional groups that can participate in chemical bonding.

The mechanism of action for N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide is hypothesized to involve interactions with enzymes or receptors within biological systems. The trifluoromethyl group may enhance binding affinity and specificity towards these targets, potentially influencing pathways related to inflammation or infection.

Antimicrobial Activity

Thiophene-based compounds have been recognized for their antimicrobial properties. A systematic review highlighted the effectiveness of thiophene derivatives in combating bacterial infections . While direct studies on N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide are scarce, its chemical structure positions it as a candidate for further exploration in antimicrobial research.

Anti-inflammatory Effects

Thiophene derivatives have also been investigated for their anti-inflammatory properties. Compounds with similar structures have shown promise in inhibiting inflammatory pathways in various models. The potential for N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide to modulate inflammatory responses warrants further research to elucidate its effects in vitro and in vivo.

Research Findings and Case Studies

Q & A

What synthetic methodologies are optimal for preparing N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide, and how can reaction conditions be refined?

Basic Research Question

The synthesis of thiophene carboxamides typically involves coupling acyl chlorides with amines under anhydrous conditions. For example, in analogous compounds, thiophene-2-carbonyl chloride reacts with substituted anilines in acetonitrile under reflux to form amide bonds . Optimization may include solvent selection (e.g., CH₂Cl₂ for anhydride-based syntheses ), stoichiometric control, and purification via recrystallization or HPLC . For this compound, the trifluoro-3-oxobut-1-enyl moiety likely requires enolate formation or Michael addition strategies, while the furylmethyl group may involve nucleophilic substitution. Yield improvements could involve catalytic methods or microwave-assisted synthesis.

Which spectroscopic and analytical techniques are critical for structural characterization and purity assessment?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., furylmethyl protons at δ 6.3–7.4 ppm, trifluoro group at δ 3.5–4.5 ppm) and confirms amide bond formation (C=O at ~160–170 ppm) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH vibrations (~3200–3400 cm⁻¹) .

- HRMS : Validates molecular weight and isotopic patterns .

- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between aromatic rings) . Purity is assessed via HPLC (≥98% purity standards) .

How can computational modeling predict metabolic stability and aldehyde oxidase (AO) selectivity for this compound?

Advanced Research Question

Computational workflows, such as docking studies and molecular dynamics simulations, can predict AO-mediated metabolism. For example, density functional theory (DFT) calculates electron-deficient regions prone to oxidation (e.g., the trifluoro-3-oxobut-1-enyl group) . Tools like MetaSite or MOE model binding affinities to AO’s active site, prioritizing substituents that sterically hinder enzyme access. Validation requires in vitro assays (e.g., human liver cytosol incubations) to compare predicted vs. observed metabolite profiles .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

Discrepancies in bioactivity (e.g., antibacterial efficacy) may arise from assay conditions (pH, bacterial strains) or compound stability. Mitigation strategies include:

- Standardized Protocols : Replicate assays under identical conditions (e.g., Mueller-Hinton agar for MIC testing) .

- Stability Studies : Monitor compound degradation via LC-MS under physiological conditions (e.g., serum stability at 37°C) .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., furylmethyl vs. phenyl groups) to isolate pharmacophores .

How does the trifluoromethyl group influence electronic properties and reactivity?

Advanced Research Question

The CF₃ group is strongly electron-withdrawing, polarizing adjacent carbonyls and enhancing electrophilicity. This may increase metabolic stability by resisting oxidation . Electrostatic potential maps (DFT) reveal localized negative charge on the oxobut-1-enyl moiety, influencing nucleophilic attack sites. Spectroscopic shifts (e.g., downfield ¹³C NMR signals for CF₃-attached carbons) corroborate electronic effects .

What are the challenges in crystallizing this compound, and how can they be addressed?

Advanced Research Question

Crystallization difficulties arise from conformational flexibility (rotatable bonds in the enyl chain) and poor solubility. Strategies include:

- Co-Crystallization : Use of carboxylic acid co-formers (e.g., succinic acid) to stabilize lattice structures .

- Solvent Screening : High-throughput trials with DMSO/water or ethanol/ether mixtures.

- Temperature Gradients : Slow cooling from saturated solutions to promote nucleation .

How can SAR studies optimize this compound’s bioactivity while minimizing toxicity?

Advanced Research Question

SAR approaches include:

- Substituent Variation : Replace the furylmethyl group with bulkier moieties (e.g., indole) to enhance target binding .

- Toxicity Profiling : Use in vitro hepatocyte assays to assess metabolic byproducts.

- Computational Toxicity Prediction : Tools like ProTox-II flag potential genotoxicity from thiophene rings .

What role does the thiophene ring play in intermolecular interactions?

Advanced Research Question

The thiophene sulfur participates in non-classical hydrogen bonds (C–H⋯S) and π-π stacking, stabilizing crystal packing . Quantum mechanical calculations (e.g., NCI plots) visualize weak interactions, guiding co-crystal design for enhanced solubility or stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.